Hesperetin 3'-O-β-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

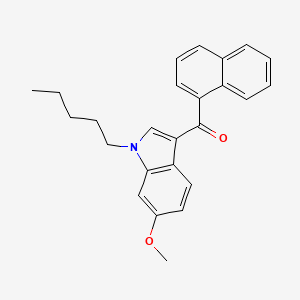

Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin found in citrus fruits . It has garnered significant interest in scientific research for its potential health benefits . It exhibits the capacity to scavenge free radicals, effectively combating oxidative stress—an underlying factor in numerous health conditions .

Synthesis Analysis

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, are synthesized from hesperetin . Hesperetin is hydrolyzed to hesperetin and then converted to the hesperetin glucuronides in vivo .Molecular Structure Analysis

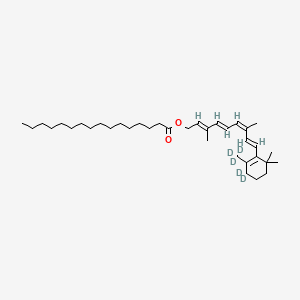

The molecular formula of Hesperetin 3’-O-β-D-Glucuronide is C22H22O12 . It has a molecular weight of 478.4 .Chemical Reactions Analysis

Hesperetin glucuronides, including Hesperetin 3’-O-β-D-Glucuronide, have been found to induce adipocyte differentiation via activation and expression of peroxisome proliferator-activated receptor-γ .Mechanism of Action

Hesperetin 3’-O-β-D-Glucuronide exhibits partial agonistic activity towards peroxisome proliferator-activated receptor gamma (PPARγ) . It has the ability to modulate various signaling pathways associated with inflammation and cell proliferation . One notable pathway influenced by Hesperetin 3’-O-β-D-Glucuronide is the NF-κB pathway, a vital regulator of inflammation and cell survival .

Safety and Hazards

While specific safety and hazard information for Hesperetin 3’-O-β-D-Glucuronide is not available, it’s worth noting that hesperidin, from which it is derived, has been studied for its effects on blood and pulse pressures in mildly hypertensive individuals . No significant hazards were reported in these studies.

Future Directions

Hesperetin 3’-O-β-D-Glucuronide has shown potential health benefits, particularly in combating oxidative stress and modulating inflammation . Future research could focus on further understanding its mechanism of action and potential applications in health and medicine. For instance, its role in inducing adipocyte differentiation and its effects on blood pressure and endothelial function could be areas of interest.

properties

CAS RN |

150985-66-3 |

|---|---|

Product Name |

Hesperetin 3'-O-β-D-Glucuronide |

Molecular Formula |

C22H22O12 |

Molecular Weight |

478.406 |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13-,17-,18-,19+,20-,22+/m0/s1 |

InChI Key |

PJAUEKWZQWLQSU-ZQUMRXHJSA-N |

SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

synonyms |

(S)-5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)

![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)